![molecular formula C17H19N3 B11852779 N-(tert-Butyl)-6-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11852779.png)
N-(tert-Butyl)-6-phenylimidazo[1,2-a]pyridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(叔丁基)-6-苯基咪唑并[1,2-a]吡啶-3-胺是一种属于咪唑并[1,2-a]吡啶家族的化合物。 这些化合物以其多样的生物活性而闻名,包括抗真菌、抗菌和抗癌特性 。 N-(叔丁基)-6-苯基咪唑并[1,2-a]吡啶-3-胺的结构包含一个叔丁基、一个苯基和一个咪唑并[1,2-a]吡啶核心,这些特征共同赋予了它独特的化学和生物学性质。
准备方法
N-(叔丁基)-6-苯基咪唑并[1,2-a]吡啶-3-胺的合成通常涉及2-氨基吡啶与合适的醛或酮反应,然后进行环化和后续功能化 。 一种常用的方法是使用碘作为催化剂来促进环化过程 。 反应条件通常包括在乙醇或乙腈等溶剂中加热反应物,然后通过重结晶或色谱法进行纯化。
化学反应分析
N-(叔丁基)-6-苯基咪唑并[1,2-a]吡啶-3-胺会经历各种化学反应,包括:
科学研究应用
Pharmaceutical Development
N-(tert-Butyl)-6-phenylimidazo[1,2-a]pyridin-3-amine has garnered attention in pharmaceutical research due to its structural characteristics that enhance its lipophilicity and pharmacokinetic properties. The compound's nitrogen-containing bicyclic structure is associated with various biological activities, making it a candidate for drug development.
Key Features:
- Lipophilicity: The presence of the tert-butyl group increases the compound's lipophilicity, which can improve absorption and bioavailability.
- Biological Activity: Studies have indicated that compounds with similar structures exhibit significant biological activities, including anticancer and antimicrobial effects.
Anticancer Activity
Recent studies have investigated the anticancer potential of this compound. It has been identified as a potential inhibitor of various cancer-related pathways.
Case Study:
A study focused on the molecular docking and DFT (Density Functional Theory) analysis of this compound demonstrated its ability to interact with key proteins involved in cancer proliferation, such as RET kinase. The compound showed promising inhibitory activity comparable to existing anticancer agents .
Table: Anticancer Activity Comparison
Compound | IC50 (µg/ml) | Target Protein |
---|---|---|
This compound | TBD | RET |
Compound Q1 | 81 | PC3 |
Compound Q3 | 89 | PC3 |
Antimicrobial Properties
This compound has also been explored for its antimicrobial efficacy against multidrug-resistant pathogens. Its structure allows for enhanced membrane penetration and metabolic stability.
Case Study:
A series of derivatives related to this compound were tested against resistant strains of bacteria such as Staphylococcus aureus and Clostridium difficile. Compounds derived from similar scaffolds exhibited significant antimicrobial activity with minimal inhibitory concentrations (MIC) as low as 4 µg/ml .
Potential Mechanisms:
- Inhibition of RET kinase activity.
- Interaction with other protein kinases related to tumor growth.
作用机制
N-(叔丁基)-6-苯基咪唑并[1,2-a]吡啶-3-胺的作用机制涉及抑制目标生物体中关键的酶和通路。 例如,其抗真菌活性归因于对固醇14-α-脱甲基酶(CYP51)的抑制,该酶对真菌中麦角固醇的生物合成至关重要 。 这种抑制会破坏真菌细胞膜,导致细胞死亡。 在癌细胞中,该化合物通过激活半胱氨酸蛋白酶和破坏线粒体功能来诱导凋亡 .
相似化合物的比较
N-(叔丁基)-6-苯基咪唑并[1,2-a]吡啶-3-胺可以与其他咪唑并[1,2-a]吡啶衍生物进行比较,例如:
N-(叔丁基)-2-(吡啶-2-基)咪唑并[1,2-a]吡啶-3-胺: 该化合物也表现出抗真菌活性,但其取代模式不同,这影响了它的效力和活性谱.
2-(4-氨基苯基)-N-(叔丁基)咪唑并[1,2-a]吡啶-3-胺: 以其抗癌特性而闻名,这种衍生物已显示出对多种癌细胞系的活性.
N-(叔丁基)-6-苯基咪唑并[1,2-a]吡啶-3-胺因其广谱活性及其开发成治疗真菌感染和癌症的治疗剂的潜力而脱颖而出。
生物活性
N-(tert-Butyl)-6-phenylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This compound features an imidazo[1,2-a]pyridine core with a phenyl group and a tert-butyl substituent, which enhances its lipophilicity and may influence its pharmacokinetic properties. This article reviews the biological activity of this compound, including its synthesis, interactions with biological targets, and potential therapeutic applications.
The compound can be synthesized through various methods, including cyclo-condensation reactions involving tert-butyl isocyanide and different aryl aldehydes. For instance, iodine-catalyzed reactions have been employed to yield high-purity compounds with notable structural characteristics . The synthesis typically involves the following steps:
- Preparation of Reactants : Collect tert-butyl isocyanide and appropriate aryl aldehydes.
- Reaction Setup : Combine the reactants under controlled conditions using iodine as a catalyst.
- Purification : Utilize HPLC to achieve over 98% purity of the synthesized compound .
Anticancer Properties
This compound has been evaluated for its anticancer potential. In vitro studies have shown that derivatives of imidazo[1,2-a]pyridine exhibit significant growth inhibition against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). For example, certain derivatives demonstrated IC50 values ranging from 2.43 to 14.65 µM, indicating promising anticancer activity .
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
7d | MDA-MB-231 | 2.43 |
10c | HepG2 | 4.98 |
5b | Various | 7.84 |
COX Inhibition
Research has indicated that this compound derivatives can act as selective inhibitors of cyclooxygenase enzymes (COX), particularly COX-2. These compounds were designed to enhance selectivity over COX-1, which is crucial for reducing side effects associated with non-selective NSAIDs .
Table 2: COX Inhibition Studies
Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
---|---|---|
5b | 15 | 72 |
10c | 10 | 85 |
The mechanisms underlying the biological activities of this compound involve several pathways:
- Apoptosis Induction : Studies have shown that certain derivatives can induce apoptosis in cancer cells by enhancing caspase activity .
- Microtubule Destabilization : Some compounds have been identified as microtubule-destabilizing agents, which is a critical mechanism for anticancer activity .
- TLR Activation : Other studies suggest that structurally similar compounds might activate Toll-like receptors (TLRs), leading to immune modulation .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Breast Cancer Model : In a study involving MDA-MB-231 cells, treatment with the compound led to significant morphological changes indicative of apoptosis and increased caspase activity at concentrations as low as 1 µM.
- Inflammation Model : The compound's ability to selectively inhibit COX-2 was evaluated in an animal model of inflammation, demonstrating reduced edema compared to controls treated with non-selective NSAIDs.
属性
分子式 |
C17H19N3 |
---|---|
分子量 |
265.35 g/mol |
IUPAC 名称 |
N-tert-butyl-6-phenylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C17H19N3/c1-17(2,3)19-16-11-18-15-10-9-14(12-20(15)16)13-7-5-4-6-8-13/h4-12,19H,1-3H3 |
InChI 键 |
VQWZBSLWDTYUQT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)NC1=CN=C2N1C=C(C=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。